(5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The benzylidene and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzylidene and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the context of its anti-inflammatory and anti-cancer properties, the compound may interfere with signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an anti-diabetic agent.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione compound with similar properties.
Uniqueness
(5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the benzylidene group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
42518-27-4 |
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Molecular Formula |
C16H11NO2S |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5E)-5-benzylidene-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO2S/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-11H/b14-11+ |
InChI Key |
IDLXBFUTWNUDIE-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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